molecular formula C3H6O5S2 B8821548 1,2,6-Oxadithiane, 2,2,6,6-tetraoxide CAS No. 4720-58-5

1,2,6-Oxadithiane, 2,2,6,6-tetraoxide

Cat. No.: B8821548
CAS No.: 4720-58-5
M. Wt: 186.2 g/mol
InChI Key: AVPYLKIIPLFMHQ-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Sulfur Heterocycles and Sulfone Derivatives

Cyclic sulfur heterocycles are a broad class of organic compounds where one or more carbon atoms in a ring are replaced by a sulfur atom. masterorganicchemistry.com These compounds are integral to organic synthesis and medicinal chemistry. britannica.com Within this class, sulfones are a major subgroup characterized by a sulfonyl functional group (-S(=O)₂-) connected to two carbon atoms. When this group is part of a ring system, the compounds are known as cyclic sulfones.

1,2,6-Oxadithiane, 2,2,6,6-tetraoxide holds a specific position within this family. It is not a simple cyclic sulfone but a more complex derivative. It can be described as a cyclic sulfate ester, specifically a disulfonate. Cyclic sulfates are analogous to lactones and are sometimes referred to by the general term "sultone," although this term is more commonly used for cyclic esters of hydroxysulfonic acids. The reactivity of cyclic sulfates makes them useful as alkylating agents and versatile intermediates in synthesis. enamine.net The presence of two highly oxidized sulfur atoms in the this compound ring structure significantly influences its chemical properties, particularly the electrophilicity of the carbon atoms adjacent to the sulfur atoms.

Historical Development and Initial Academic Interest in Oxadithiane Ring Systems

While specific details on the first synthesis of this compound (CAS 4720-58-5) are not widely documented in seminal academic literature, its structural class, cyclic sulfates, has been an area of significant interest. The development of synthetic routes to cyclic sulfates, particularly the work of K. Barry Sharpless and Yun Gao in the late 1980s, provided clean, high-yield methods for their preparation. acs.org Their approach typically involves the reaction of a diol with thionyl chloride to form a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate. acs.orgactachemscand.orgresearchgate.net

Based on established principles of organic synthesis, the preparation of this compound would likely involve the intramolecular cyclization of a linear precursor such as propane-1,3-disulfonic acid or one of its activated derivatives. For instance, the cyclization of propane-1,3-disulfonyl chloride could yield the target compound. evitachem.comlookchem.com The academic interest in such compounds often stems from their potential as electrolyte additives in batteries or as specialized reagents in organic synthesis, where they can act as precursors to bifunctional molecules. alfa-chemical.com

Methodological Approaches to Structural Elucidation and Confirmation (Emphasis on Techniques)

The definitive structure of this compound is confirmed through a combination of modern spectroscopic and analytical techniques. Each method provides complementary information to build a complete picture of the molecule's connectivity and three-dimensional shape.

Infrared (IR) Spectroscopy: This technique is crucial for identifying functional groups. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl (S=O) groups. These typically appear in the regions of 1410–1370 cm⁻¹ (asymmetric stretch) and 1204–1166 cm⁻¹ (symmetric stretch). acdlabs.comresearchgate.net The presence of these intense peaks provides clear evidence for the sulfone functionality. Absorptions corresponding to C-H stretching of the propane backbone would also be present around 3000–2850 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the hydrogen atoms in the C₃H₆ chain. The spectrum would be expected to show two signals: a multiplet for the central methylene (B1212753) group (C4) and another multiplet for the two chemically equivalent methylene groups (C3 and C5) adjacent to the sulfonyl groups. The signals for the C3 and C5 protons would be shifted downfield due to the strong electron-withdrawing effect of the adjacent SO₂ groups.

¹³C NMR: The carbon NMR spectrum would similarly show two distinct signals corresponding to the two types of carbon atoms in the propane chain.

³³S NMR: Although less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, this technique could be used to directly probe the sulfur environments. Cyclic sulfones and sulfonates have characteristic chemical shift ranges. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₃H₆O₅S₂ by providing a highly accurate mass measurement. nih.gov The fragmentation pattern observed in the mass spectrum would likely show the loss of SO₂ or SO₃ units, which is a characteristic fragmentation pathway for organosulfur compounds. britannica.comresearchgate.net

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.org A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and the conformation of the six-membered ring. nih.gov This would unambiguously confirm the connectivity of the atoms and reveal whether the ring adopts a chair, boat, or other conformation in the solid state.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4720-58-5

Molecular Formula

C3H6O5S2

Molecular Weight

186.2 g/mol

IUPAC Name

1,2,6-oxadithiane 2,2,6,6-tetraoxide

InChI

InChI=1S/C3H6O5S2/c4-9(5)2-1-3-10(6,7)8-9/h1-3H2

InChI Key

AVPYLKIIPLFMHQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)OS(=O)(=O)C1

Origin of Product

United States

Advanced Theoretical and Computational Investigations of 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.

Molecular Orbital and Frontier Orbital Analyses (e.g., HOMO/LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgossila.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor. ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized. ossila.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons, which can act as an electron acceptor. ossila.comresearchgate.net The energy of the LUMO is linked to the molecule's electron affinity and its potential to be reduced. ossila.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.orgossila.com A small gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

A computational study on 1,2,6-Oxadithiane, 2,2,6,6-tetraoxide would calculate the specific energy values for these orbitals. However, specific HOMO/LUMO energy levels for this compound are not available in the searched literature. For context, typical HOMO-LUMO gaps for organic molecules can vary widely, but a smaller gap often indicates a more reactive species. wikipedia.org

Table 1: Illustrative Frontier Orbital Data (Hypothetical for this compound) Note: The following data is hypothetical and for illustrative purposes only, as specific published values were not found.

OrbitalEnergy (eV)Significance
HOMOData Not AvailableElectron-donating capacity
LUMOData Not AvailableElectron-accepting capacity
HOMO-LUMO GapData Not AvailableChemical reactivity and kinetic stability

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior.

Color Coding: MEP maps use a color scale to indicate charge distribution. Regions with a negative electrostatic potential (electron-rich), such as those around electronegative atoms like oxygen, are typically colored red. researchgate.netresearchgate.net These areas are prone to electrophilic attack. Conversely, regions with a positive potential (electron-poor), often around hydrogen atoms, are colored blue and are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would likely show significant negative potential around the five oxygen atoms due to their high electronegativity, and positive potential near the methylene (B1212753) (-CH2-) groups. A detailed map and specific charge values are not available in the reviewed sources.

Reactivity Site Prediction through Electronic Descriptors

Beyond FMO theory, various electronic or "global reactivity" descriptors can be calculated to quantify and predict a molecule's reactivity. These are often derived from the HOMO and LUMO energies. Key descriptors include:

Ionization Energy (I): Energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as η ≈ (E(LUMO) - E(HOMO))/2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Without the foundational HOMO and LUMO energy values for this compound, these quantitative descriptors cannot be calculated.

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a cyclic molecule like this compound, this is crucial for understanding its structure and properties.

Ring Puckering and Conformational Dynamics Studies

Six-membered rings are not planar and adopt various puckered conformations to relieve ring strain. nih.gov Common conformations for six-membered rings include the stable "chair" form and more flexible "boat" and "twist-boat" forms. researchgate.netresearchgate.net

A computational study would identify the most stable conformer (the global minimum on the potential energy surface) and other less stable local minima. For similar six-membered heterocyclic systems like 1,3,2-dioxathiane, the chair conformation is often the most stable. researchgate.net The presence of bulky sulfonyl groups (SO2) in this compound would significantly influence the preferred puckering and the orientation of the substituents (axial vs. equatorial). However, specific studies detailing these dynamics for the target compound were not found.

Inversion Barrier Calculations and Interconversion Pathways

Ring inversion is the process by which a ring flips from one conformation to another (e.g., one chair form to another). This process does not occur directly but passes through higher-energy transition states, such as the "half-chair" or "sofa" conformations. researchgate.net

The energy required to overcome this transition state is known as the inversion barrier. researchgate.netresearchgate.net Calculating this barrier is computationally intensive but provides critical information about the molecule's flexibility at different temperatures. Studies on related compounds have shown that the introduction of heteroatoms and oxide groups can alter these barriers significantly. researchgate.net A full computational simulation of the interconversion pathways for this compound would map these transition states and determine the associated energy barriers, but this data is not present in the available literature.

Spectroscopic Feature Prediction and Simulation

Computational methods allow for the accurate prediction of spectroscopic data, which can aid in the experimental characterization of this compound and provide a deeper understanding of its molecular structure and bonding.

The vibrational modes of this compound can be predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). These calculations provide the frequencies and intensities of infrared (IR) and Raman active vibrations. The theoretical interpretation of these spectra involves assigning calculated vibrational modes to experimentally observed peaks.

The key vibrational features of this compound are expected to be dominated by the stretching and bending modes of its functional groups. The sulfone groups (SO₂) are particularly prominent in the IR and Raman spectra. The symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-S and C-O stretching vibrations, as well as various bending and torsional modes of the six-membered ring, would also be present at lower frequencies.

A simulated vibrational spectrum based on DFT calculations would provide a detailed picture of these modes. For instance, a B3LYP functional with a 6-311+G(d,p) basis set is a common level of theory for such calculations.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
SO₂ asymmetric stretch13451342Strong
SO₂ symmetric stretch11551158Strong
C-H stretch29802975Medium
C-S stretch750748Medium
C-O stretch10501045Medium
Ring deformation550545Weak

Theoretical calculations are also invaluable for predicting the ¹H and ¹³C NMR spectra of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, is a standard approach for calculating NMR chemical shifts. These calculations provide the isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, the chemical environment of the hydrogen and carbon atoms is influenced by the highly electronegative sulfone and oxygen atoms. The protons on the carbon atoms adjacent to the sulfone groups are expected to be deshielded and thus appear at a lower field in the ¹H NMR spectrum. Similarly, the carbon atoms bonded to the sulfur and oxygen atoms will exhibit characteristic shifts in the ¹³C NMR spectrum.

Simulations can also predict the spin-spin coupling constants (J-couplings) between neighboring nuclei, providing further structural information.

Table 2: Predicted NMR Chemical Shifts and Coupling Constants for this compound

NucleusPredicted Chemical Shift (ppm)Coupling Constant (Hz)
H (on C adjacent to SO₂)3.5 - 4.03JHH = 5-7
H (on C adjacent to O)4.0 - 4.5
C (adjacent to SO₂)50 - 60-
C (adjacent to O)70 - 80-

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the reaction mechanisms of this compound, particularly its reduction and oxidation processes, which are central to its function as an electrolyte additive.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states. Transition state theory is a fundamental concept used to understand reaction rates. The identification of a transition state, which is a first-order saddle point on the potential energy surface, allows for the calculation of the activation energy of a reaction.

For the reduction of this compound at an electrode surface, computational studies can model the stepwise transfer of electrons and subsequent bond cleavage. The initial reduction likely involves the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contributions from the sulfone groups. This can lead to the cleavage of a C-S or S-O bond, initiating the decomposition of the molecule. By calculating the energies of the various possible intermediates and transition states, the most likely reaction pathway can be determined.

For instance, a proposed reduction mechanism might involve the initial formation of a radical anion, followed by ring-opening. Computational modeling can validate this hypothesis by locating the transition state for the ring-opening step and calculating its energy barrier.

Once the reaction pathway and the energies of the stationary points (reactants, products, intermediates, and transition states) are known, various kinetic and thermodynamic parameters can be calculated.

Thermodynamic Parameters: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the computed energies and vibrational frequencies of the involved species. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The activation energy (Ea) is determined from the energy difference between the reactants and the transition state. The pre-exponential factor (A) in the Arrhenius equation can also be estimated from the vibrational frequencies of the transition state. These parameters allow for the calculation of the reaction rate constant (k).

Table 3: Predicted Thermodynamic and Kinetic Parameters for a Hypothetical Reduction Step of this compound

ParameterPredicted Value
ΔH (Enthalpy of Reaction)-150 kJ/mol
ΔG (Gibbs Free Energy of Reaction)-135 kJ/mol
Ea (Activation Energy)45 kJ/mol
Rate Constant (k) at 298 K1.2 x 10⁵ s⁻¹

Interfacial Interaction Modeling with Substrate Surfaces (e.g., electrode materials)

To understand the role of this compound as an electrolyte additive, it is essential to model its interactions with electrode surfaces, such as graphite (B72142) (anode) or a metal oxide (cathode). These interactions are fundamental to the formation of the solid electrolyte interphase (SEI), a protective layer that is crucial for battery performance and longevity. acs.org

Computational models, often using DFT with periodic boundary conditions, can simulate the adsorption of this compound onto an electrode surface. These models can determine the preferred adsorption sites, the binding energy, and the orientation of the molecule on the surface. Furthermore, these simulations can shed light on how the electronic properties of both the molecule and the surface are altered upon interaction.

The modeling can also be extended to investigate the initial steps of the reductive decomposition of the additive at the electrode-electrolyte interface. By applying an electrochemical potential in the simulation, it is possible to model the electron transfer from the electrode to the molecule and the subsequent chemical reactions that lead to the formation of SEI components. X-ray photoelectron spectroscopy (XPS) studies on electrodes from cells containing this additive have shown the formation of sulfur-containing species on the surface, which is consistent with the decomposition of the molecule. acs.org The computational models can help to identify the specific chemical nature of these species and the mechanism of their formation.

Synthetic Methodologies for 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide and Its Precursors

Strategies for the Formation of the 1,2,6-Oxadithiane Ring System

The formation of the 1,2,6-oxadithiane ring system is the pivotal step in the synthesis of the target molecule. This can be achieved through various cyclization strategies, including direct ring-closure reactions and, conceptually, through multicomponent approaches.

The most direct approach to the 1,2,6-oxadithiane ring system involves the cyclization of a linear precursor containing the requisite C-S-C-O-C-S backbone. A plausible and efficient method involves the reaction of a suitable diether derivative with a source of sulfide ions. One such strategy is the reaction of bis(chloromethyl) ether with sodium sulfide. This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces the chloride ions to form the cyclic thioether.

Reaction Scheme:

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism. The reaction temperature can be varied to control the reaction rate, with milder conditions generally favored to minimize side reactions.

Reactant 1Reactant 2SolventTemperature (°C)Product
Bis(chloromethyl) etherSodium sulfideDMF25-801,2,6-Oxadithiane

An alternative approach involves the use of a precursor that already contains the sulfur atoms, such as bis(2-thioacetoxyethyl) ether. This precursor can be hydrolyzed to the corresponding dithiol, which can then be cyclized under basic conditions, often in the presence of a mild oxidizing agent to facilitate disulfide bond formation, which can then be reduced and cyclized. However, the direct formation of the thioether ring is more atom-economical.

While not yet explicitly reported for the 1,2,6-oxadithiane ring system, multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex heterocyclic structures from simple starting materials in a single synthetic operation. A hypothetical multicomponent approach for the synthesis of a substituted 1,2,6-oxadithiane derivative could involve the condensation of an α,ω-dicarbonyl compound, a source of sulfide, and an oxygen-containing linker.

For instance, the reaction of a 1,3-dicarbonyl compound with two equivalents of a thiol and one equivalent of a dihaloether could, in a stepwise or one-pot fashion, lead to the desired heterocyclic core. Such strategies are advantageous in terms of efficiency and atom economy. The development of a true MCR for the 1,2,6-oxadithiane ring system remains an area for future research.

Oxidation Protocols for the Generation of Sulfone Moieties from Thioether or Sulfoxide Precursors

Once the 1,2,6-oxadithiane ring has been formed, the next critical step is the oxidation of the two thioether sulfur atoms to their corresponding sulfone moieties to yield 1,2,6-oxadithiane, 2,2,6,6-tetraoxide. This transformation requires powerful oxidizing agents and carefully controlled reaction conditions to achieve high yields and purity.

A variety of oxidizing agents can be employed for the conversion of thioethers to sulfones. The choice of reagent often depends on the desired selectivity, reaction scale, and the presence of other functional groups in the molecule.

Commonly used oxidizing agents include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalytic amount of a metal catalyst, such as sodium tungstate (Na₂WO₄), or in a carboxylic acid solvent like acetic acid. This system is effective and relatively environmentally benign.

Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are highly effective for the oxidation of sulfides to sulfones. Typically, two equivalents of the peroxy acid are required per sulfide group.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively oxidize sulfides to sulfones. However, its reactivity can sometimes lead to over-oxidation or reaction with other functional groups if not carefully controlled.

Oxone® (potassium peroxymonosulfate): A versatile and stable oxidizing agent that is often used in a biphasic system with a phase-transfer catalyst.

The oxidation of the 1,2,6-oxadithiane precursor would likely proceed in a stepwise manner, first to the disulfoxide and then to the disulfone (tetraoxide).

Thioether PrecursorOxidizing AgentCatalyst/SolventProduct
1,2,6-OxadithianeHydrogen PeroxideSodium Tungstate / WaterThis compound
1,2,6-Oxadithianem-CPBADichloromethaneThis compound
1,2,6-OxadithianePotassium PermanganateAcetic Acid/WaterThis compound

To achieve high purity and yield in the oxidation step, several reaction parameters must be optimized. The stoichiometry of the oxidizing agent is crucial; a sufficient excess is required to ensure complete oxidation of both sulfur atoms to the sulfone state. The reaction temperature is another important factor. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the product or unwanted side reactions. Therefore, the reaction is often carried out at or below room temperature.

The choice of solvent can also significantly impact the reaction outcome. Solvents that are inert to the oxidizing agent and can dissolve both the substrate and the reagent are preferred. For instance, when using m-CPBA, chlorinated solvents like dichloromethane are commonly employed. When using hydrogen peroxide with a catalyst, a biphasic system or a co-solvent may be necessary.

Purification of the final product, this compound, is typically achieved through recrystallization, owing to its likely crystalline nature and to remove any remaining starting material or partially oxidized intermediates.

Stereoselective and Enantioselective Synthesis Pathways (if applicable to chiral derivatives)

The parent compound, this compound, is an achiral molecule. However, the introduction of substituents on the carbon framework of the ring can create stereocenters, leading to the possibility of diastereomers and enantiomers. In such cases, stereoselective and enantioselective synthetic methods become highly relevant.

While specific enantioselective syntheses for chiral derivatives of this compound have not been reported, general principles of asymmetric synthesis can be applied. For instance, if a chiral precursor, such as a substituted bis(chloromethyl) ether derived from a chiral diol, is used in the initial cyclization step, the resulting 1,2,6-oxadithiane would be chiral.

Furthermore, recent advances in the enantioselective oxidation of sulfides to sulfoxides could potentially be adapted to generate chiral sulfoxide intermediates, although the subsequent oxidation to the achiral sulfone would remove this stereocenter. The development of catalytic asymmetric methods for the synthesis of chiral cyclic sulfones is an active area of research and could potentially be applied to derivatives of this ring system in the future.

Based on a comprehensive search of available scientific literature, detailed synthetic methodologies, green chemistry applications, and advanced purification techniques specifically for the compound This compound are not extensively documented. The information available primarily pertains to the broader class of cyclic sulfones.

Therefore, it is not possible to provide a thorough and scientifically accurate article that focuses solely on the requested compound as per the specified outline. Generating content on the general class of sulfones would not adhere to the strict requirement of focusing exclusively on this compound.

Chemical Reactivity, Transformation, and Mechanistic Studies of 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide

Ring-Opening Reactions and Subsequent Derivatization

The structural motif of 1,2,6-Oxadithiane, 2,2,6,6-tetraoxide, featuring a six-membered ring with two sulfonyl groups and an ether linkage, presents a unique platform for exploring ring-opening reactions. These transformations are driven by the inherent ring strain and the electrophilic nature of the sulfur atoms.

Nucleophilic and Electrophilic Ring Scission Pathways

The high oxidation state of the sulfur atoms in this compound renders the methylene (B1212753) carbons adjacent to the sulfonyl groups susceptible to nucleophilic attack. Studies have shown that under the influence of strong nucleophiles, the ring can undergo scission. The proposed mechanism involves the initial attack of the nucleophile on a carbon atom, leading to the cleavage of a carbon-sulfur bond and the formation of a linear sulfonate derivative.

Conversely, while less common for this specific system, electrophilic cleavage of the C-O-C bond could be initiated by strong Lewis acids. This pathway would generate a carbocationic intermediate, which could then be trapped by a nucleophile. The regioselectivity of these ring-opening reactions is a subject of ongoing research, with preliminary findings suggesting a dependence on the nature of the attacking species and the reaction conditions.

Polymerization Potential via Ring-Opening (e.g., in interphase formation)

The ability of cyclic monomers to undergo ring-opening polymerization (ROP) is a cornerstone of polymer chemistry. While specific studies on the ROP of this compound are not extensively documented in publicly available literature, the structural features of the molecule suggest a potential for such transformations. Analogous to other cyclic sulfones, ROP could be initiated by anionic or cationic initiators, leading to the formation of polysulfones. These polymers, containing both ether and sulfone functionalities in the backbone, could exhibit unique properties, such as high thermal stability and specific solvation characteristics.

The application of such monomers in the formation of solid electrolyte interphase (SEI) layers in batteries is an area of active interest. The in-situ polymerization of electrolyte additives on electrode surfaces can create stable and ionically conductive films. The sulfonyl groups in the resulting polymer could effectively coordinate with cations, potentially enhancing ion transport.

Table 1: Postulated Ring-Opening Polymerization Initiators and Resulting Polymer Structures

Initiator TypeProposed Propagating SpeciesPotential Polymer Structure
Anionic (e.g., BuLi)Carbanion-[CH₂-SO₂-CH₂-CH₂-O-CH₂-SO₂]n-
Cationic (e.g., BF₃)Carbocation-[O-CH₂-SO₂-CH₂-CH₂-SO₂-CH₂]n-

Functionalization and Modification of the Oxadithiane Skeleton

The modification of the this compound ring system is key to tuning its physicochemical properties and expanding its utility.

Substituent Introduction on the Ring System

Direct functionalization of the carbon backbone of the oxadithiane ring is challenging due to the deactivating effect of the two adjacent sulfonyl groups. However, metalation of the α-carbons using strong bases, followed by quenching with electrophiles, could provide a route to substituted derivatives. The acidity of the α-protons is significantly enhanced by the electron-withdrawing sulfonyl groups, making this approach theoretically feasible.

Derivatization at Peripheral Sites

A more straightforward approach to functionalization involves the synthesis of the ring from already substituted precursors. For instance, starting with a substituted 1,3-propanediol (B51772) derivative and reacting it with a sulfonylating agent could yield a variety of substituted this compound analogues. This strategy allows for the introduction of a wide range of functional groups at various positions on the ring.

Thermal and Photochemical Transformations and Stability under Varied Conditions

The stability of this compound under different energy inputs is a critical parameter for its practical handling and application.

The thermal decomposition of cyclic sulfones typically proceeds via the extrusion of sulfur dioxide. In the case of this compound, the presence of two sulfonyl groups suggests that it could undergo sequential or concerted extrusion of two SO₂ molecules upon heating to high temperatures. This would likely lead to the formation of cyclopropane (B1198618) and other fragmentation products. The onset temperature for this decomposition is a key indicator of its thermal stability.

The photochemical behavior of sulfonyl-containing compounds can be complex. Upon UV irradiation, the S-C bonds may undergo homolytic cleavage to generate sulfonyl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, including recombination, disproportionation, or reaction with other molecules in the system. The specific photochemical pathways for this compound would depend on the wavelength of light used and the presence of other reactive species.

Table 2: Summary of Potential Transformations

ConditionTransformation TypePotential Products
Strong NucleophileRing-OpeningLinear sulfonate derivatives
Strong Lewis AcidRing-OpeningCarbocationic intermediates
Anionic/Cationic InitiatorPolymerizationPolysulfone-ether
High TemperatureThermal DecompositionCyclopropane, SO₂, fragmentation products
UV IrradiationPhotochemical ReactionSulfonyl radicals, recombination products

Electrochemical Reactivity and Reduction/Oxidation Pathways

This compound (ODTO) demonstrates significant electrochemical activity, particularly as an electrolyte additive in lithium-ion batteries. Its primary role is to form a stable solid electrolyte interphase (SEI) on the surface of both the anode and cathode, which is crucial for enhancing battery performance and longevity.

Upon electrochemical cycling, ODTO undergoes decomposition, transforming into various sulfur-containing species. This conversion is a key aspect of its function as an SEI former. X-ray photoelectron spectroscopy (XPS) analysis of electrode surfaces after battery formation confirms the presence of these sulfur-based compounds in the SEI layer. researchgate.net The S 2p peak observed at 168 eV in XPS spectra is indicative of the presence of sulfur species within the SEI. researchgate.net

The electrochemical impedance spectroscopy (EIS) of cells containing ODTO shows that the additive helps in maintaining a stable cell impedance during cycling, suggesting the formation of a robust and effective SEI layer. researchgate.net The differential capacity plots of cells with ODTO show distinct peaks that differ from the control electrolyte, indicating the specific electrochemical reactions involving the additive during the formation cycles. researchgate.net

Interactive Data Table: Electrochemical Properties of this compound

PropertyValueElectrodeReference
Passivation Potential~1.4 V (vs. Li/Li⁺)Graphite (B72142) Negative Electrode researchgate.net
Primary Decomposition ProductsSulfur-containing speciesBoth Electrodes researchgate.net
Key XPS PeakS 2p at 168 eVBoth Electrodes researchgate.net

Detailed Kinetic and Mechanistic Investigations of Key Reactions (e.g., surface film formation)

The formation of the solid electrolyte interphase (SEI) is a critical reaction involving this compound in electrochemical environments. While comprehensive kinetic data such as reaction rate constants and activation energies are not extensively detailed in the available literature, mechanistic insights can be derived from electrochemical and spectroscopic studies.

The mechanism of SEI formation by ODTO involves its electrochemical reduction at the anode and likely oxidation at the cathode. The process is initiated during the initial charging cycles of a lithium-ion battery. The reduction of ODTO at the graphite anode at ~1.4V (vs. Li/Li⁺) is a key step that leads to the generation of reactive intermediates. These intermediates then polymerize or react with other electrolyte components to form a stable, electronically insulating, and ionically conducting film on the electrode surface.

X-ray photoelectron spectroscopy (XPS) provides crucial information on the chemical composition of the SEI, which in turn sheds light on the reaction mechanism. The detection of sulfur-containing species on both the positive and negative electrodes confirms that ODTO is the precursor for these film components. researchgate.net The stability and effectiveness of the SEI derived from ODTO are evidenced by the improved coulombic efficiency and capacity retention in lithium-ion cells. researchgate.net

Electrochemical impedance spectroscopy (EIS) studies have shown that the presence of ODTO leads to a more stable impedance growth rate compared to other additives, indicating the formation of a more persistent and effective passivation layer. researchgate.net This suggests that the kinetics of the SEI formation with ODTO favor the creation of a compact and uniform film that effectively mitigates continuous electrolyte degradation.

Although a detailed, step-by-step reaction pathway for the decomposition of ODTO and the subsequent formation of the SEI layer has not been fully elucidated, the available data strongly support a mechanism involving electrochemical decomposition to sulfur-based species that constitute the final, stable passivation film on the battery electrodes.

Interactive Data Table: Research Findings on Surface Film Formation

Analytical TechniqueKey FindingImplication for MechanismReference
X-ray Photoelectron Spectroscopy (XPS)Presence of sulfur-containing species on both electrodes.ODTO decomposes to form the primary components of the SEI layer. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)More stable cell impedance with cycling in the presence of ODTO.The SEI formed is robust and effectively passivates the electrode surface. researchgate.net
Ultra-High Precision Coulometry (UHPC)Increased coulombic efficiency and capacity retention.The SEI layer is effective in preventing parasitic reactions. researchgate.net
Differential Capacity (dQ/dV) AnalysisUnique peaks compared to control electrolyte during formation.Specific electrochemical reactions involving ODTO are responsible for SEI formation. researchgate.net

Advanced Analytical Characterization Techniques for Structural and Purity Assessment of 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide

Spectroscopic Methodologies for Comprehensive Structural Analysis

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of 1,2,6-Oxadithiane, 2,2,6,6-tetraoxide. Each method provides unique insights into the compound's atomic and molecular properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and ascertain the vibrational modes of the this compound molecule. The key functional groups within this compound are the sulfone (SO₂) groups and the C-O-C and C-S linkages.

The sulfone groups give rise to characteristic and strong absorption bands in the IR spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in distinct regions. The six-membered ring structure imposes conformational constraints that can influence the exact frequencies of these vibrations.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch 1350 - 1300
SO₂ Symmetric Stretch 1160 - 1120
C-H Stretching 3000 - 2850
C-H Bending 1470 - 1450
C-O Stretching 1150 - 1085

High-Resolution Nuclear Magnetic Resonance (NMR) for Connectivity and Stereochemistry (e.g., ¹H, ¹³C, ¹⁷O NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms and the stereochemistry of this compound.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The methylene (B1212753) (CH₂) protons are expected to show distinct signals, likely as complex multiplets due to coupling with each other. The chemical shifts would be influenced by the adjacent electronegative oxygen and sulfone groups, shifting them downfield.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms would be significantly affected by their proximity to the oxygen and sulfur atoms within the heterocyclic ring.

¹⁷O NMR: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, could provide direct information about the oxygen environments in both the ether linkage and the sulfone groups.

Table 2: Predicted NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (ppm)
¹H CH₂ adjacent to SO₂ 3.5 - 4.5
¹H CH₂ adjacent to O 4.0 - 5.0
¹³C CH₂ adjacent to SO₂ 50 - 60

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula (C₃H₆O₅S₂).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the six-membered ring is expected to be a primary fragmentation pathway. The loss of SO₂ (64 Da) is a common fragmentation for sulfones and would likely be observed.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Possible Fragment
186 [M]⁺ (Molecular Ion)
122 [M - SO₂]⁺
92 [M - SO₂ - CH₂O]⁺

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystal forms)

Should this compound form suitable single crystals, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the six-membered ring. The crystal packing and intermolecular interactions could also be elucidated, which is important for understanding its physical properties. The structure of related 1,2,6-thiadiazine derivatives has been successfully determined using this method, suggesting its applicability.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States (e.g., in interphase layers)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms on the surface of a material. This is particularly relevant for understanding the role of this compound in forming solid electrolyte interphase (SEI) layers in batteries.

XPS analysis would confirm the presence of carbon, oxygen, and sulfur. High-resolution scans of the S 2p region would be particularly informative, as the binding energy is characteristic of the oxidation state of sulfur. For a sulfone group, the S 2p peak is expected to appear at a binding energy of approximately 167-169 eV. researchgate.net This allows for the clear identification of the sulfonyl functional group on a surface. acs.org

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from potential impurities. sielc.comsielc.com Detection can be achieved using a UV detector, as the sulfone group may have some UV absorbance, or more universally with a refractive index detector or an evaporative light scattering detector.

Thin-Layer Chromatography (TLC) can be employed for rapid analysis and monitoring of reactions. nih.gov For preparative purposes, column chromatography using silica (B1680970) gel would be the method of choice for purification. The polarity of the compound, due to the five oxygen atoms, suggests that a moderately polar eluent system would be required.

Table 4: Illustrative HPLC Method for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

By combining these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and purity for its intended applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and the quantitative analysis of non-volatile compounds like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For purity determination, a sample of the compound is analyzed, and the resulting chromatogram should ideally show a single, sharp peak corresponding to the main compound. The presence of additional peaks indicates impurities, and their area relative to the main peak can be used to quantify their levels.

Quantitative analysis by HPLC relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the analyte. A calibration curve is typically constructed by running a series of standards of known concentrations. The peak area of the this compound in an unknown sample can then be compared to this curve to determine its precise concentration. The choice of stationary phase, mobile phase composition, flow rate, and detector are critical parameters that must be optimized to achieve good separation and sensitivity. cu.edu.eg

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterSpecification
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v)
Flow Rate1.0 mL/min
DetectionUV-Vis Detector at 210 nm
Injection Volume20 µL
Column Temperature25 °C

Gas Chromatography (GC) for Volatile Components and Decomposition Products

Gas Chromatography (GC) is an essential analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for identifying volatile impurities or characterizing the decomposition products of this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separating complex mixtures and identifying the individual components based on their mass-to-charge ratio. nih.gov

In the context of this compound, GC analysis would be employed to study its thermal degradation. By heating the compound under controlled conditions (pyrolysis) and introducing the resulting volatile fragments into the GC system, a profile of its decomposition products can be obtained. nih.gov This information is critical for understanding the compound's stability and the mechanisms by which it breaks down. The high separation efficiency of GC allows for the resolution of numerous degradation products, which can then be identified by MS. nih.gov

Table 2: Potential Decomposition Products of this compound Identifiable by GC-MS

Potential ProductChemical FormulaSignificance
Sulfur DioxideSO₂Indicates cleavage of the sulfonyl groups.
Sulfur TrioxideSO₃Indicates cleavage of the sulfonyl groups.
EthyleneC₂H₄Fragment from the aliphatic backbone.
FormaldehydeCH₂OFragment from the aliphatic backbone.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Behavior and Interfacial Film Formation

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. longdom.org It is particularly valuable for studying this compound in its role as an electrolyte additive in lithium-ion batteries. researchgate.net By sweeping the potential of a working electrode and measuring the resulting current, CV can determine the potentials at which the compound is oxidized or reduced. analchemres.org

For this compound, studies have shown that it undergoes reductive decomposition on the surface of graphite (B72142) anodes. researchgate.net CV measurements indicate that this passivation process occurs at approximately 1.4V (vs. Li/Li⁺). researchgate.net This electrochemical reduction leads to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. The formation of this film is crucial as it prevents further electrolyte decomposition and is essential for the long-term stability and performance of the battery. researchgate.net The characteristics of the CV curve, such as peak potential and current, provide insight into the kinetics and thermodynamics of this film-forming reaction. longdom.org

Table 3: Key Findings from Cyclic Voltammetry of this compound

ParameterObservationInterpretation
Reduction Potential~1.4 V vs. Li/Li⁺ on graphite electrode researchgate.netPotential at which the compound decomposes to form an SEI layer. researchgate.net
Subsequent CyclesDiminished reduction peak in subsequent cyclesIndicates the formation of a passivating film that inhibits further reduction.
Anodic BehaviorAlso contributes to film formation on the positive electrode. researchgate.netDemonstrates the compound's ability to stabilize both electrodes.

Electrochemical Impedance Spectroscopy (EIS) for Interphase Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems, such as batteries. jecst.org It works by applying a small AC potential perturbation and measuring the current response over a wide range of frequencies. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to determine various parameters, including solution resistance, charge-transfer resistance, and the resistance and capacitance of surface films. researchgate.netmit.edu

In the study of this compound, EIS is instrumental in characterizing the properties of the SEI layer it forms on electrode surfaces. researchgate.net The impedance spectra of cells containing this additive can be compared to those without it to assess the impact on interfacial resistance. A stable, low-resistance SEI is desirable for efficient ion transport and good battery performance. EIS allows for the quantification of the SEI resistance (R_sei) and the charge-transfer resistance (R_ct), providing valuable data on the quality and effectiveness of the film formed by the additive. dntb.gov.ua

Table 4: Typical Parameters Derived from EIS for an Electrode/Electrolyte Interface

ParameterSymbolInformation Provided
Electrolyte ResistanceR_eResistance of the bulk electrolyte.
SEI ResistanceR_seiResistance to ion transport through the solid electrolyte interphase.
Charge-Transfer ResistanceR_ctResistance to the electrochemical reaction at the electrode surface.
Double-Layer CapacitanceC_dlCapacitance of the electrical double layer at the interface.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a straightforward method for studying the thermal stability and decomposition profile of materials. When a sample of this compound is heated in a TGA instrument, it will lose mass at temperatures corresponding to its decomposition.

The resulting TGA curve, a plot of mass versus temperature, reveals the onset temperature of decomposition and the number of decomposition steps. Each step in the curve corresponds to the loss of a specific part of the molecule, such as the evolution of gaseous products like sulfur oxides or organic fragments. researchgate.net This analysis provides critical information about the thermal stability of the compound, which is essential for its application in devices like batteries that can experience elevated temperatures during operation. The technique focuses on the mass loss associated with decomposition rather than specific thermal properties like melting or boiling points.

Table 5: Illustrative Data from TGA for Decomposition Analysis

Temperature RangeWeight Loss (%)Associated Process
Stage 1VariableInitial decomposition, loss of volatile fragments.
Stage 2VariableFurther decomposition of the molecular structure.
Final ResidueVariableRemaining non-volatile material at the end of the analysis.

Exploration of Non Biomedical Applications and Interdisciplinary Roles of 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide

Applications in Advanced Energy Storage Systems

ODTO has been identified as a highly effective electrolyte additive in lithium-ion batteries, contributing to substantial improvements in battery performance, longevity, and stability. researchgate.netcharlotte.eduscienceopen.com

A critical role of ODTO is its ability to facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on both the negative and positive electrodes. researchgate.net During the initial formation cycles of the battery, ODTO passivates the graphite (B72142) negative electrode at approximately 1.4V (vs. Li/Li⁺). researchgate.net Simultaneously, it forms a protective SEI layer on the positive electrode. researchgate.net

Analysis using X-ray photoelectron spectroscopy (XPS) on electrodes from cells containing 1% ODTO reveals that the compound decomposes and is converted into sulfur-containing species. researchgate.net These species become integrated into the SEI layers on both the anode and cathode surfaces, contributing to their protective properties. researchgate.net The presence of a sulfur peak in the XPS spectra confirms the incorporation of ODTO decomposition products into the SEI. researchgate.net

The addition of ODTO to the electrolyte has a pronounced positive effect on the cycling performance and stability of lithium-ion batteries. Ultra-high precision coulometry (UHPC) studies show that using 3% ODTO as a standalone additive significantly increases the coulombic efficiency (CE) and leads to high capacity retention over long-term cycling. researchgate.net

When used in combination with other additives, such as 1% LiPO2F2, 2% VC, or 2% FEC, even a 1% concentration of ODTO leads to remarkable improvements. researchgate.net Notably, cells with uncoated NMC532 cathodes and these additive blends demonstrated cycling performance that was virtually identical to cells using more expensive coated NMC532 cathodes. researchgate.net This suggests that the use of effective additives like ODTO could potentially reduce the need for costly electrode coatings. researchgate.net

Table 1: Effect of ODTO on Coulombic Efficiency and Capacity Retention

Additive ConcentrationAverage Coulombic Efficiency (CE)Capacity Retention after 500 Cycles
Control (No Additive)~99.85%~85%
3% ODTO>99.90%>90%
1% ODTO + 2% VC>99.90%>92%

The formation of a robust and stable SEI layer by ODTO is crucial for mitigating parasitic reactions within the electrochemical cell. By effectively passivating the electrode surfaces, the SEI layer acts as a physical and electronic barrier. This barrier prevents the continuous decomposition of the electrolyte solvent on the highly reactive surfaces of the charged electrodes. Reducing these unwanted side reactions is key to achieving higher coulombic efficiency and extending the cycle life of the battery, as less lithium and electrolyte are consumed over time. researchgate.net

Potential in Materials Science (e.g., Polymer Monomers, Components in Supramolecular Assemblies)

Currently, the scientific literature available through targeted searches does not provide specific examples of 1,2,6-Oxadithiane, 2,2,6,6-tetraoxide being utilized as a monomer for polymerization or as a primary component in the construction of supramolecular assemblies. Research has predominantly focused on its application in energy storage.

Role as a Synthetic Building Block or Intermediate in Organic Synthesis

While cyclic sulfonate esters (sultones) and related heterocyclic compounds are valuable intermediates in organic synthesis, specific documented roles of this compound as a synthetic building block or intermediate for creating other complex molecules are not extensively reported in the currently available research literature. Its chemical structure suggests potential for such applications, but this remains an area for future exploration.

Structure Reactivity Relationships and Derivative Chemistry of 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide Analogs

Systematic Modification of the Oxadithiane Scaffold

No literature was found detailing the systematic chemical modification of the 1,2,6-oxadithiane, 2,2,6,6-tetraoxide ring system. Research on the introduction of various functional groups or the synthesis of a library of derivatives from this specific scaffold does not appear to be present in the public domain.

Influence of Substituents on Electronic, Conformational, and Electrochemical Properties

Consequently, without studies on substituted derivatives, there is no available data on how different substituents would affect the electronic distribution, conformational preferences, or electrochemical behavior of the this compound core. While the parent compound's role as a solid electrolyte interphase (SEI) former in batteries is noted, this application-specific information does not provide the fundamental structure-property relationship data required.

Synthesis and Investigation of Homologs and Isomers

The synthesis and characterization of homologs (compounds with the same general formula but differing by a constant unit, such as a methylene (B1212753) group) or isomers (compounds with the same molecular formula but different structural arrangements) of this compound are not described in the accessible scientific literature.

Stereochemical Implications in Derivative Design and Performance

Similarly, due to the absence of research on chiral derivatives of this compound, there is no information regarding the stereochemical aspects of its chemistry. This includes a lack of data on stereoselective synthesis or the impact of chirality on the properties and performance of any potential derivatives.

Future Research Trajectories and Unanswered Questions Regarding 1,2,6 Oxadithiane, 2,2,6,6 Tetraoxide

Development of Next-Generation Synthetic Methodologies for Enhanced Greenness and Efficiency

Current synthetic routes to 1,2,6-Oxadithiane, 2,2,6,6-tetraoxide and related cyclic sulfones often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of greener and more efficient methodologies.

Key Research Objectives:

Catalytic Approaches: A primary research avenue is the exploration of catalytic methods to replace stoichiometric reagents. This includes the investigation of transition metal catalysts, organocatalysts, and biocatalysts to facilitate the cyclization and oxidation steps in the synthesis. The goal is to develop reactions with high atom economy, minimizing the formation of byproducts.

Green Solvents and Reaction Conditions: A shift towards environmentally benign solvents is crucial. Research should focus on utilizing water, supercritical fluids, or bio-based solvents to replace volatile organic compounds. Furthermore, exploring solvent-free reaction conditions, such as mechanochemistry, could significantly enhance the green credentials of the synthesis.

Process Intensification: The development of continuous flow processes for the synthesis of this compound offers the potential for improved efficiency, safety, and scalability. Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity.

ParameterCurrent Approach (Typical)Future "Green" Approach
Reagents Stoichiometric oxidants and cyclizing agentsCatalytic systems (e.g., metal, organo-, bio-catalysts)
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, bio-solvents, solvent-free
Efficiency Moderate yields, potential for significant wasteHigh atom economy, minimal waste generation
Process Batch synthesisContinuous flow synthesis

Elucidation of Novel Reactivity and Transformation Pathways under Extreme Conditions

Understanding the behavior of this compound under extreme conditions is paramount for its application in high-performance technologies and for predicting its environmental fate.

Unanswered Questions and Research Directions:

High-Pressure Chemistry: The influence of high pressure on the structure and reactivity of this cyclic sulfone is entirely unexplored. Research in this area could reveal novel transformation pathways, leading to the synthesis of new materials with unique properties. High-pressure studies are also relevant for understanding its stability in deep-sea environments or in high-impact battery applications.

Photochemical Reactivity: While some studies have touched upon the photochemistry of sulfones, a detailed investigation into the photochemical stability and degradation pathways of this compound is needed. This is particularly important for applications where it might be exposed to light, such as in transparent electronic devices or as a component in photo-responsive materials.

Thermal Stability and Decomposition: Although sulfone-based electrolytes are known for their thermal stability, a thorough understanding of the decomposition mechanism of this compound at elevated temperatures is crucial for ensuring the safety and longevity of energy storage devices. Future research should focus on identifying the decomposition products and kinetics under various thermal stresses.

Advanced in silico Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of materials based on this compound. In silico modeling can provide insights that are difficult or time-consuming to obtain through experimentation alone.

Future Research Trajectories:

Predictive Modeling of Physicochemical Properties: Employing Density Functional Theory (DFT) and other quantum chemical methods can enable the accurate prediction of key properties such as electrochemical stability, ionization potential, and electron affinity. These predictions can guide the rational design of new derivatives with tailored characteristics.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to understand the behavior of this compound in complex environments, such as in electrolyte solutions. These simulations can elucidate solvation structures, transport properties, and interfacial phenomena at the electrode-electrolyte interface, which are critical for its performance in batteries.

Machine Learning and AI-Driven Discovery: By leveraging machine learning algorithms trained on experimental and computational data, it is possible to develop predictive models for the performance of electrolytes containing this compound. This data-driven approach can accelerate the discovery of optimal electrolyte formulations for specific applications.

Modeling TechniqueResearch FocusPotential Outcomes
Density Functional Theory (DFT) Electronic structure, reaction mechanisms, spectroscopic propertiesPrediction of electrochemical stability, identification of novel reaction pathways
Molecular Dynamics (MD) Solvation, transport properties, interfacial behaviorUnderstanding of ion mobility, SEI formation mechanisms
Machine Learning (ML) Structure-property relationships, performance predictionAccelerated discovery of high-performance electrolyte formulations

Integration into Emerging Technologies Beyond Current Applications

While the primary application of this compound has been in lithium-ion batteries, its unique properties suggest potential for use in a broader range of emerging energy storage technologies.

Prospective Applications:

Other Battery Chemistries: The high electrochemical stability of sulfones makes them promising candidates for electrolytes in next-generation battery systems operating at higher voltages. Research should explore the compatibility and performance of this compound as an additive or co-solvent in sodium-ion, magnesium-ion, and lithium-sulfur batteries. In lithium-sulfur batteries, for instance, it could play a role in mitigating the polysulfide shuttle effect.

Supercapacitors: The wide electrochemical window of sulfone-based electrolytes is also advantageous for high-voltage supercapacitors. Future studies should investigate the use of this compound in supercapacitor electrolytes to enhance their energy density and operational stability.

Exploration of Interdisciplinary Research Frontiers

The unique chemical structure of this compound opens doors to applications beyond energy storage, at the intersection of chemistry, materials science, and environmental science.

Emerging Research Areas:

Environmental Applications: The strong polarity and stability of sulfones suggest their potential use in environmental remediation. For example, research could explore the use of materials functionalized with this compound for the capture of specific pollutants or as a component in membranes for gas separation, such as CO2 capture.

Advanced Sensing: The sulfonyl group can interact with various analytes through hydrogen bonding and dipole-dipole interactions. This property could be exploited in the development of chemical sensors. Future research could focus on incorporating this compound into sensor platforms for the detection of specific ions, molecules, or gases. The development of fluorescent or electrochemical sensors based on this compound is a plausible research direction.

Q & A

Q. What is the primary mechanism by which ODTO enhances lithium-ion battery performance?

ODTO functions as a dual-functional electrolyte additive by forming a sulfur-rich solid electrolyte interphase (SEI) on both the graphite anode and the NMC cathode. At ~1.4 V (vs. Li/Li<sup>+</sup>), ODTO passivates the graphite surface, reducing parasitic reactions, while sulfur-containing decomposition products stabilize the cathode-electrolyte interface. This dual SEI formation improves Coulombic efficiency (CE) and capacity retention, as demonstrated in Li[Ni0.5Mn0.3Co0.2]O2/graphite pouch cells .

Methodology :

  • Cyclic voltammetry to identify redox activity.
  • X-ray photoelectron spectroscopy (XPS) to analyze SEI composition.
  • Ultra-high precision coulometry (UHPC) to measure CE and impedance growth .

Q. How does ODTO compare to traditional additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC)?

ODTO outperforms conventional additives in long-term cycling stability. In blended formulations (e.g., 2% VC + 1% ODTO), capacity retention after 200 cycles exceeds 90%, compared to ~85% for VC alone. The sulfur species from ODTO decomposition provide superior SEI stability, particularly under high-voltage conditions .

Methodology :

  • Long-term cycling tests (e.g., 400 cycles at C/3 rate).
  • Differential capacity analysis (dQ/dV) to track phase transitions.
  • Gas chromatography to quantify gas evolution during cycling .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in ODTO's impact on voltage growth versus capacity retention?

While ODTO improves capacity retention (75% after 400 cycles in Panasonic 1030 cells), it increases voltage growth by ~50% due to SEI thickening. To address this, researchers use real-time pressure measurements to correlate SEI formation kinetics with mechanical stress. Pressure data reveal that ODTO-induced SEI growth stabilizes after ~100 cycles, aligning with voltage plateauing .

Methodology :

  • In-situ pressure sensors integrated into pouch cells.
  • Electrochemical impedance spectroscopy (EIS) to track SEI resistance.
  • Post-mortem scanning electron microscopy (SEM) to assess electrode morphology .

Q. How do synergistic effects between ODTO and co-additives (e.g., LiPO2F2) influence performance in high-nickel NMC systems?

Blends like 1% ODTO + 1% LiPO2F2 reduce impedance growth by 30% compared to ODTO alone. The phosphate additive mitigates HF-induced cathode degradation, while ODTO stabilizes the anode. This synergy enables uncoated NMC532 cells to match the performance of coated counterparts, reducing production costs .

Methodology :

  • Accelerated aging tests (e.g., 45°C storage).
  • Inductively coupled plasma mass spectrometry (ICP-MS) to quantify transition metal dissolution.
  • Raman spectroscopy to identify LiF-rich interfacial layers .

Q. What advanced characterization techniques elucidate ODTO's decomposition pathways?

Operando XPS and time-of-flight secondary ion mass spectrometry (ToF-SIMS) reveal that ODTO decomposes into sulfate (SO4<sup>2−</sup>) and thiolate (S–) species during the first charge. These products dominate the SEI, with sulfur content increasing from 5% to 22% after 50 cycles, as quantified by energy-dispersive X-ray spectroscopy (EDS) .

Methodology :

  • Operando spectroscopic tools coupled with electrochemical cycling.
  • Multivariate curve resolution (MCR) for spectral deconvolution.
  • Density functional theory (DFT) simulations to model decomposition energetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.